Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride
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Overview
Description
Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H13Cl2NO2. It is a solid substance with a melting point of 127-129°C . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors include pH, temperature, presence of other molecules, and the specific characteristics of the biological system where the compound exerts its effects.
Preparation Methods
The synthesis of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with methylamine and a suitable esterification agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Comparison with Similar Compounds
Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride can be compared with similar compounds such as:
Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride: This compound has a similar structure but with the chlorine atom at a different position on the phenyl ring.
Methyl 2-amino-3-(4-chlorophenyl)propanoate: This compound differs in the position of the amino group on the propanoate chain.
Properties
IUPAC Name |
methyl 3-amino-3-(4-chlorophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHLTQXMMBPPQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655128 |
Source
|
Record name | Methyl 3-amino-3-(4-chlorophenyl)propanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124082-19-5 |
Source
|
Record name | Methyl 3-amino-3-(4-chlorophenyl)propanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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